molecular formula C12H19NS B13066410 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine

Cat. No.: B13066410
M. Wt: 209.35 g/mol
InChI Key: ZIBHMQJJIKUFPB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted thiophene with a methyl-substituted pyridine under acidic or basic conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine has several applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine: Similar structure but lacks the butyl group, which may affect its biological activity.

    4,5,6,7-Tetrahydrothieno[3,2-c]pyridine:

Uniqueness

4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets .

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

4-butyl-4-methyl-6,7-dihydro-5H-thieno[3,2-c]pyridine

InChI

InChI=1S/C12H19NS/c1-3-4-7-12(2)10-6-9-14-11(10)5-8-13-12/h6,9,13H,3-5,7-8H2,1-2H3

InChI Key

ZIBHMQJJIKUFPB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=C(CCN1)SC=C2)C

Origin of Product

United States

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